(Z)-N,3-Dimethyl-1-phenylpent-3-en-1-amine
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Overview
Description
(Z)-N,3-Dimethyl-1-phenylpent-3-en-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a phenyl group attached to a pentenyl chain with a double bond in the Z-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N,3-Dimethyl-1-phenylpent-3-en-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-dimethylamino-1-phenylpropene with a suitable alkylating agent under controlled conditions. The reaction typically requires the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine and facilitate the alkylation process. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(Z)-N,3-Dimethyl-1-phenylpent-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(Z)-N,3-Dimethyl-1-phenylpent-3-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (Z)-N,3-Dimethyl-1-phenylpent-3-en-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially exhibiting psychoactive properties.
Comparison with Similar Compounds
Similar Compounds
(E)-N,3-Dimethyl-1-phenylpent-3-en-1-amine: The E-isomer of the compound with a different spatial arrangement of atoms around the double bond.
N,3-Dimethyl-1-phenylpropylamine: A similar compound with a saturated carbon chain instead of a double bond.
N-Methyl-1-phenylpent-3-en-1-amine: A compound with a single methyl group on the nitrogen atom.
Uniqueness
(Z)-N,3-Dimethyl-1-phenylpent-3-en-1-amine is unique due to its Z-configuration, which imparts distinct chemical and physical properties compared to its E-isomer. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H19N |
---|---|
Molecular Weight |
189.30 g/mol |
IUPAC Name |
(Z)-N,3-dimethyl-1-phenylpent-3-en-1-amine |
InChI |
InChI=1S/C13H19N/c1-4-11(2)10-13(14-3)12-8-6-5-7-9-12/h4-9,13-14H,10H2,1-3H3/b11-4- |
InChI Key |
TUJJEVOXEQEWGW-WCIBSUBMSA-N |
Isomeric SMILES |
C/C=C(/C)\CC(C1=CC=CC=C1)NC |
Canonical SMILES |
CC=C(C)CC(C1=CC=CC=C1)NC |
Origin of Product |
United States |
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